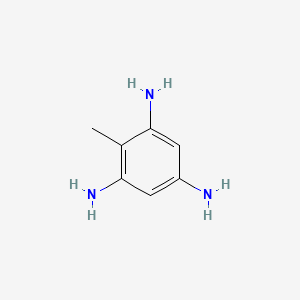
2,4,6-Triaminotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-triaminotoluene is an aminotoluene.
Applications De Recherche Scientifique
Derivatization and Separation Techniques
2,4,6-Triaminotoluene (TAT), as a metabolic product of 2,4,6-trinitrotoluene (TNT) reduction, can be stabilized through derivatization, leading to oxygen-stable products. This process is significant in TNT metabolism studies, where a high-performance liquid chromatography (HPLC) method can separate various intermediates and products following derivatization (Wang & Hughes, 1998).
TNT Bioremediation
TAT plays a critical role in the bioremediation of TNT-contaminated soils. Microbial reduction of TNT leads to the formation of TAT, which binds irreversibly to soil components, hindering further spread and mineralization of contaminants in soil and groundwater (Daun et al., 1998).
Catalytic Reduction Processes
The catalytic hydrogenation of TNT to TAT has been explored, emphasizing the importance of choosing the right catalyst for effective transformation. These studies are crucial for understanding the chemical processes involved in TNT reduction (Gelder et al., 1990).
Microbial Transformation Studies
Clostridium bifermentans has been identified to transform TNT into TAT and other phenolic products, underlining the microbial pathways involved in TNT reduction (Lewis et al., 1996).
Synthesis and Industrial Applications
The synthesis of TAT and its inorganic acid salts from TNT has been developed, highlighting its industrial applications. This includes the formation of stable salts, which are crucial in storage and handling (Kashaev et al., 2008).
Comparative Studies of Derivatives
Research comparing the synthesis processes of TAT and its homologues has provided insights into more eco-friendly production methods. These findings are significant for the manufacturing of dyes, pigments, and medicinal drugs (Shchurova et al., 2022).
Biotransformation and Environmental Impact
Studies on the biotransformation of TNT using anaerobic sludge have shown that TAT acts as a dead-end metabolite, indicating its role and impact in environmental biodegradation processes (Hawari et al., 1998).
Mass Spectrometry and Detection Techniques
The use of platinum nanoparticle-decorated nanotubes for the catalytic reduction of TNT to TAT demonstrates advances in mass spectrometry and detection methods (Sarkar et al., 2017).
Biodegradation and Soil Remediation
TAT's role in the enhanced humification of TNT-contaminated soils has been investigated. This research is pivotal in understanding the microbial remediation of explosive contaminants (Held et al., 1997).
Propriétés
Numéro CAS |
88-02-8 |
|---|---|
Nom du produit |
2,4,6-Triaminotoluene |
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-methylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C7H11N3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,8-10H2,1H3 |
Clé InChI |
YYDRNPOEMZZTPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)N)N |
SMILES canonique |
CC1=C(C=C(C=C1N)N)N |
Autres numéros CAS |
88-02-8 |
Synonymes |
2,4,6-triaminotoluene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



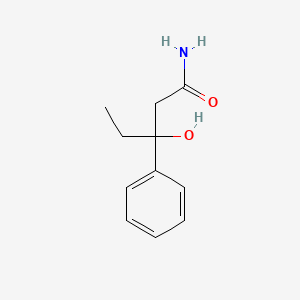
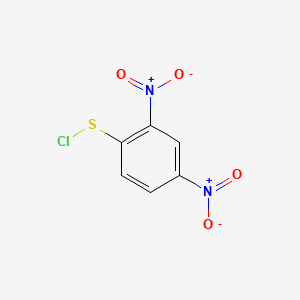


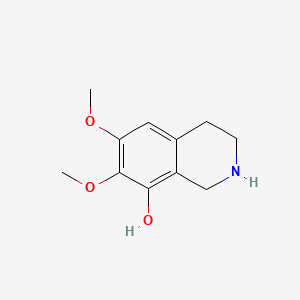
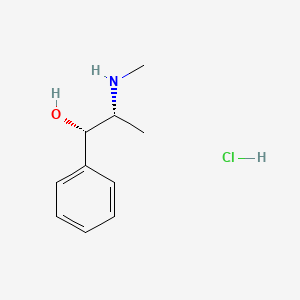
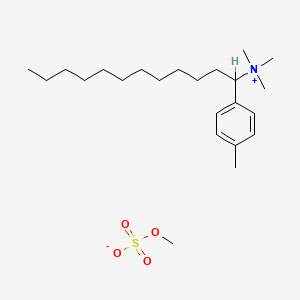



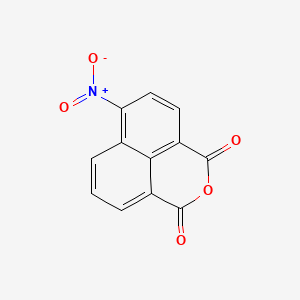
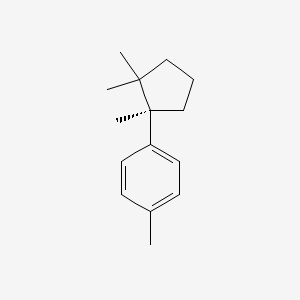

![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)